molecular formula C11H11F4NO3 B8026909 1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Cat. No.: B8026909
M. Wt: 281.20 g/mol
InChI Key: BUXLKMJKDOXEKB-UHFFFAOYSA-N
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Description

1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H10F4NO3. This compound is characterized by the presence of a butoxy group, a fluoro group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a butoxy group in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often require precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production process.

Chemical Reactions Analysis

1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-Butoxy-2-fluoro-5-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Butoxy-2-fluoro-3-(trifluoromethyl)benzene: Lacks the nitro group, affecting its reactivity and applications.

    1-Butoxy-2-fluoro-5-nitro-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO3/c1-2-3-4-19-9-6-7(16(17)18)5-8(10(9)12)11(13,14)15/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXLKMJKDOXEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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